molecular formula C9H10N2O B13805547 3-Acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile CAS No. 66720-18-1

3-Acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile

Cat. No.: B13805547
CAS No.: 66720-18-1
M. Wt: 162.19 g/mol
InChI Key: CXFGTUVQQLLCSN-UHFFFAOYSA-N
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Description

3-Acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile is a heterocyclic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological and pharmacological activities, making them significant in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . The reaction proceeds through a Knoevenagel condensation product and an ester enamine intermediate, ultimately forming the dihydropyridine derivative .

Industrial Production Methods

Industrial production of 1,4-dihydropyridines, including this compound, often employs multi-component one-pot and green synthetic methodologies. These methods are favored for their efficiency, simplicity, and environmentally benign nature .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce various hydrogenated forms .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,4-dihydropyridines such as nifedipine, amlodipine, and felodipine . These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological properties .

Uniqueness

3-Acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

66720-18-1

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-acetyl-1-methyl-4H-pyridine-4-carbonitrile

InChI

InChI=1S/C9H10N2O/c1-7(12)9-6-11(2)4-3-8(9)5-10/h3-4,6,8H,1-2H3

InChI Key

CXFGTUVQQLLCSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C=CC1C#N)C

Origin of Product

United States

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